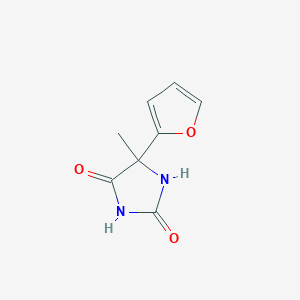

5-(2-Furyl)-5-methylimidazolidine-2,4-dione

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 171789. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-(furan-2-yl)-5-methylimidazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O3/c1-8(5-3-2-4-13-5)6(11)9-7(12)10-8/h2-4H,1H3,(H2,9,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLYDEKUAEQOFIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)NC(=O)N1)C2=CC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40302358 | |

| Record name | 5-(2-furyl)-5-methylimidazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40302358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4615-71-8 | |

| Record name | 4615-71-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=171789 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4615-71-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=150468 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-(2-furyl)-5-methylimidazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40302358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-(2-Furyl)-5-methylimidazolidine-2,4-dione

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the fundamental properties of 5-(2-Furyl)-5-methylimidazolidine-2,4-dione, a heterocyclic compound belonging to the hydantoin class. While specific experimental data for this particular analog remains limited in publicly accessible literature, this document consolidates available information on its chemical identity, computed physicochemical properties, and established synthetic routes. Furthermore, it explores the well-documented biological activities of the broader imidazolidine-2,4-dione scaffold, offering insights into the potential therapeutic applications of this compound, particularly in the realms of anticonvulsant and hypoglycemic research. This guide is intended to serve as a foundational resource for researchers and drug development professionals interested in the further investigation and characterization of this compound.

Core Chemical Properties

This compound, also known as 5-(2-furyl)-5-methylhydantoin, is a derivative of imidazolidine-2,4-dione featuring a methyl group and a furan ring at the 5-position.

Table 1: Chemical Identifiers and Computed Properties

| Property | Value | Source |

| IUPAC Name | 5-(furan-2-yl)-5-methylimidazolidine-2,4-dione | Guidechem[1] |

| CAS Number | 4615-71-8 | Guidechem[1] |

| Molecular Formula | C₈H₈N₂O₃ | Guidechem[1] |

| Molecular Weight | 180.16 g/mol | Guidechem[1] |

| Density (Computed) | 1.294 g/cm³ | Guidechem[1] |

| Refractive Index (Computed) | 1.517 | Guidechem[1] |

| XLogP3-AA (Computed) | -0.1 | Guidechem[1] |

| Hydrogen Bond Donor Count | 2 | Guidechem[1] |

| Hydrogen Bond Acceptor Count | 3 | Guidechem[1] |

| Topological Polar Surface Area | 71.3 Ų | Guidechem[1] |

| Canonical SMILES | CC1(C(=O)NC(=O)N1)C2=CC=CO2 | Guidechem[1] |

Synthesis and Experimental Protocols

The primary synthetic route to 5,5-disubstituted hydantoins, including this compound, is the Bucherer-Bergs reaction . This multicomponent reaction involves the treatment of a ketone or aldehyde with an alkali metal cyanide and ammonium carbonate.

A literature reference by Abshire and Berlinguet from 1965 describes the synthesis of this specific compound, likely utilizing 1-(2-furyl)ethanone as the ketone starting material. While the full text of this article was not accessible for this review, a general protocol adapted from the synthesis of a similar analog, 5-(4-Fluorophenyl)-5-methylimidazolidine-2,4-dione, is provided below.

Adapted Bucherer-Bergs Synthesis Protocol

This protocol is based on the synthesis of a structurally related compound and should be optimized for the synthesis of this compound.

Materials:

-

1-(2-Furyl)ethanone

-

Potassium cyanide (or Sodium cyanide)

-

Ammonium carbonate

-

Ethanol

-

Water

-

Concentrated Hydrochloric Acid

-

Saturated Sodium Hydroxide solution

-

Diethyl ether

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine 1-(2-furyl)ethanone (1 equivalent), ammonium carbonate (approx. 6 equivalents), and a 60% aqueous ethanol solution.

-

To this mixture, add a solution of potassium cyanide (1 equivalent) in water. Caution: Potassium cyanide is highly toxic. Handle with extreme care in a well-ventilated fume hood.

-

Heat the reaction mixture in an oil bath at a temperature of 55-60 °C. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and concentrate it under reduced pressure.

-

Acidify the concentrated mixture with concentrated hydrochloric acid. This will precipitate the crude product.

-

Filter the precipitate and dissolve it in a saturated sodium hydroxide solution.

-

Extract the aqueous solution with diethyl ether to remove any unreacted ketone.

-

Acidify the aqueous layer again with concentrated hydrochloric acid to precipitate the purified product.

-

Filter the solid, wash with cold water, and dry.

-

The final product can be further purified by recrystallization from a suitable solvent such as an ethanol/water mixture.

Spectroscopic and Analytical Characterization

Detailed experimental spectroscopic data for this compound is not available in the public domain. However, based on the known spectra of similar imidazolidine-2,4-dione and furan-containing compounds, the expected spectral characteristics are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Expected signals would include a singlet for the methyl group protons, characteristic multiplets for the three protons of the furan ring, and broad singlets for the two N-H protons of the hydantoin ring.

-

¹³C NMR: Carbon signals for the methyl group, the furan ring carbons, and the two carbonyl carbons of the hydantoin ring are anticipated.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands corresponding to:

-

N-H stretching vibrations (around 3200-3400 cm⁻¹)

-

C-H stretching vibrations (aromatic and aliphatic)

-

Two distinct C=O stretching vibrations for the hydantoin ring (typically in the range of 1700-1780 cm⁻¹)

-

C-N stretching vibrations

-

Characteristic bands for the furan ring.

Mass Spectrometry (MS)

The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of the compound (180.16 g/mol ). Fragmentation patterns would likely involve the loss of the furan ring and components of the hydantoin ring.

Potential Biological Activities and Signaling Pathways

While no specific biological studies have been published for this compound, the imidazolidine-2,4-dione scaffold is a well-established pharmacophore with a broad range of biological activities.

Anticonvulsant Activity

Many derivatives of imidazolidine-2,4-dione, most notably phenytoin, are established anticonvulsant drugs. The proposed mechanism of action for many of these compounds involves the modulation of voltage-gated sodium channels in neurons. By blocking these channels, the compounds can reduce the sustained high-frequency firing of neurons that is characteristic of seizures.

Hypoglycemic Activity

Certain derivatives of imidazolidine-2,4-dione have been investigated for their potential as hypoglycemic agents. For instance, some N-arylsulfonylimidazolidine-2,4-diones have been shown to stimulate insulin release from pancreatic β-cells. The exact mechanism is not fully elucidated but may involve interactions with ion channels or other proteins involved in the insulin secretion pathway.

Future Directions

The lack of comprehensive experimental data for this compound presents a clear opportunity for further research. Key areas for future investigation include:

-

Complete Synthesis and Characterization: A thorough study of the synthesis of this compound, including optimization of the Bucherer-Bergs reaction, and full spectroscopic characterization (NMR, IR, MS) and determination of its physicochemical properties (melting point, solubility).

-

Biological Screening: Evaluation of the compound for a range of biological activities, with a primary focus on its potential as an anticonvulsant and/or hypoglycemic agent.

-

Mechanism of Action Studies: If promising biological activity is identified, further studies to elucidate the specific molecular targets and signaling pathways involved.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of related analogs to understand the contribution of the furan ring and the methyl group to the observed biological activity.

Conclusion

This compound is a readily synthesizable heterocyclic compound with a scaffold known for its diverse pharmacological properties. While specific experimental data for this molecule is currently sparse, its structural similarity to known anticonvulsant and hypoglycemic agents makes it an intriguing candidate for further investigation in drug discovery and development programs. This technical guide provides a foundational framework to support and encourage such future research endeavors.

References

An In-depth Technical Guide on the Physicochemical Characteristics of 5-(2-Furyl)-5-methylimidazolidine-2,4-dione and its Analogs

Introduction

5-(2-Furyl)-5-methylimidazolidine-2,4-dione belongs to the hydantoin class of heterocyclic compounds. Hydantoin derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities, including anticonvulsant, antiarrhythmic, and antimicrobial properties.[1][2][3] The physicochemical properties of these compounds are critical determinants of their pharmacokinetic and pharmacodynamic profiles, influencing factors such as solubility, membrane permeability, and receptor binding. This document outlines the key physicochemical parameters and the experimental methodologies used for their determination, providing a foundational guide for researchers and drug development professionals.

Physicochemical Characteristics of Structurally Related Hydantoin Derivatives

To estimate the properties of this compound, a comparative analysis of related compounds is presented below. These analogs provide a basis for predicting the behavior of the target compound.

| Property | 5-(Furan-2-ylmethyl)imidazolidine-2,4-dione[4] | 5,5-Dimethylimidazolidine-2,4-dione[5][6] | 5-Methyl-5-phenylimidazolidine-2,4-dione[7] | 5,5-Diphenylimidazolidine-2,4-dione[8] |

| Molecular Formula | C₈H₈N₂O₃ | C₅H₈N₂O₂ | C₁₀H₁₀N₂O₂ | C₁₅H₁₂N₂O₂ |

| Molecular Weight ( g/mol ) | 180.16 | 128.13 | 190.20 | 252.27 |

| Melting Point (°C) | Not Available | 175 | Not Available | 295-298 |

| logP (calculated) | -0.4 | -0.3 | 1.1 | 2.2 |

| Hydrogen Bond Donors | 3 | 2 | 2 | 2 |

| Hydrogen Bond Acceptors | 3 | 2 | 2 | 2 |

| pKa (experimental) | Not Available | 9.19 | Not Available | Not Available |

| Water Solubility | Not Available | Soluble | Not Available | Practically Insoluble |

Experimental Protocols

The determination of physicochemical properties is fundamental to drug discovery and development. The following are standard experimental protocols applicable to the characterization of hydantoin derivatives.

1. Melting Point Determination

-

Methodology: The melting point is determined using a capillary melting point apparatus. A small, powdered sample of the purified compound is packed into a capillary tube and heated at a controlled rate. The temperature range over which the sample melts is recorded. This provides an indication of the compound's purity.[9]

2. Determination of Partition Coefficient (logP)

-

Methodology: The shake-flask method is a common technique for determining the octanol-water partition coefficient (logP). A solution of the compound is prepared in a mixture of n-octanol and water. The mixture is shaken until equilibrium is reached, and the concentration of the compound in each phase is determined by a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC). The logP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.[10]

3. pKa Determination

-

Methodology: The acid dissociation constant (pKa) can be determined by potentiometric titration. A solution of the compound is titrated with a standardized solution of a strong base (e.g., NaOH). The pH of the solution is measured as a function of the volume of titrant added. The pKa is determined from the resulting titration curve, typically as the pH at which half of the compound is ionized.[10]

4. Solubility Determination

-

Methodology: The equilibrium solubility of a compound is determined by adding an excess amount of the solid compound to a solvent of interest (e.g., water, buffer solutions at different pH values). The mixture is agitated at a constant temperature until equilibrium is reached. The suspension is then filtered, and the concentration of the dissolved compound in the filtrate is quantified using an appropriate analytical technique like HPLC or UV-Vis spectroscopy.[10]

Workflow for Physicochemical Characterization

The following diagram illustrates a general workflow for the physicochemical characterization of a novel hydantoin derivative.

Conclusion

While specific experimental data for this compound remains to be reported, the analysis of its structural analogs provides valuable insights into its likely physicochemical properties. The furan and methyl substituents at the 5-position are expected to influence its polarity, solubility, and lipophilicity. The provided experimental protocols offer a robust framework for the empirical determination of these crucial parameters, which are essential for advancing the development of this and other novel hydantoin derivatives as potential therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. ijirset.com [ijirset.com]

- 4. 5-(Furan-2-ylmethyl)imidazolidine-2,4-dione | C8H8N2O3 | CID 226280 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Dimethylhydantoin | C5H8N2O2 | CID 6491 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2,4-Imidazolidinedione, 5,5-dimethyl- [webbook.nist.gov]

- 7. (5S)-5-methyl-5-phenylimidazolidine-2,4-dione | C10H10N2O2 | CID 640021 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 5,5-DIPHENYLIMIDAZOLIDINE-2,4-DIONE | CAS 57-41-0 [matrix-fine-chemicals.com]

- 9. mdpi.com [mdpi.com]

- 10. Biopharmaceutical studies on hydantoin derivatives. I. Physico-chemical properties of hydantoin derivatives and their intestinal absorption - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Structure Elucidation of 5-(2-Furyl)-5-methylimidazolidine-2,4-dione

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure elucidation of 5-(2-Furyl)-5-methylimidazolidine-2,4-dione, a heterocyclic compound of interest in medicinal chemistry. This document outlines a probable synthetic route and the analytical techniques required for its structural confirmation, including spectroscopic methods. All data presented is based on established chemical principles and data from closely related analogs.

Introduction

Imidazolidine-2,4-dione, also known as hydantoin, is a core scaffold in a variety of biologically active compounds. Substitution at the 5-position can lead to a range of pharmacological activities. The incorporation of a furan ring, a common motif in medicinal chemistry, is of particular interest for its potential to modulate biological activity. This guide details the synthetic protocol and structural analysis of this compound.

Synthesis

The synthesis of this compound can be effectively achieved via the Bucherer-Bergs reaction. This multicomponent reaction involves the treatment of a ketone, in this case, 2-acetylfuran, with ammonium carbonate and a cyanide source, such as potassium cyanide.[1][2][3][4][5]

Experimental Protocol: Bucherer-Bergs Synthesis

A detailed experimental protocol, adapted from the synthesis of similar 5,5-disubstituted hydantoins, is provided below.[6]

Materials:

-

2-Acetylfuran

-

Potassium cyanide (KCN)

-

Ammonium carbonate ((NH₄)₂CO₃)

-

Ethanol

-

Water

-

Concentrated Hydrochloric Acid (HCl)

-

Saturated Sodium Hydroxide (NaOH) solution

-

Diethyl ether

Procedure:

-

In a round-bottom flask, a mixture of 2-acetylfuran (0.1 mol) and ammonium carbonate (0.6 mol) is prepared.

-

Potassium cyanide (0.1 mol) is dissolved in a 60% aqueous ethanol solution and added to the reaction flask.

-

The reaction mixture is heated in an oil bath at 55-65 °C with continuous stirring. The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the mixture is cooled to room temperature and then concentrated under reduced pressure.

-

The resulting residue is acidified with concentrated HCl, leading to the precipitation of the crude product.

-

The precipitate is filtered and then dissolved in a saturated aqueous solution of NaOH.

-

The alkaline solution is extracted with diethyl ether to remove any non-acidic impurities.

-

The aqueous layer is then carefully acidified with concentrated HCl to re-precipitate the desired this compound.

-

The purified product is collected by filtration, washed with cold water, and dried. Recrystallization from an ethanol/water mixture can be performed for further purification.

Structure Elucidation

The structure of the synthesized compound is confirmed through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Spectroscopic Data

The following tables summarize the expected quantitative data for this compound based on the analysis of structurally related compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data (Solvent: DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~1.60 | s | 3H | -CH₃ |

| ~6.25 | dd | 1H | Furan H4 |

| ~6.40 | d | 1H | Furan H3 |

| ~7.60 | d | 1H | Furan H5 |

| ~8.50 | br s | 1H | N1-H |

| ~10.50 | br s | 1H | N3-H |

Table 2: Predicted ¹³C NMR Spectroscopic Data (Solvent: DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~25 | -CH₃ |

| ~65 | C5 |

| ~108 | Furan C3 |

| ~111 | Furan C4 |

| ~144 | Furan C5 |

| ~154 | Furan C2 |

| ~157 | C4 (C=O) |

| ~177 | C2 (C=O) |

Table 3: Predicted IR Spectroscopic Data (KBr Pellet)

| Wavenumber (cm⁻¹) | Assignment |

| ~3200-3400 | N-H stretching |

| ~3100 | C-H stretching (furan) |

| ~2980 | C-H stretching (methyl) |

| ~1770 | C=O stretching (asymmetric) |

| ~1710 | C=O stretching (symmetric) |

| ~1580, 1470 | C=C stretching (furan ring) |

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

| m/z | Assignment |

| 180 | [M]⁺ |

| 165 | [M - CH₃]⁺ |

| 95 | [Furyl-C=O]⁺ |

Visualizations

Synthesis Workflow

The following diagram illustrates the logical workflow of the Bucherer-Bergs synthesis of this compound.

Structure Elucidation Process

This diagram outlines the process of confirming the chemical structure of the synthesized product.

Conclusion

The structure elucidation of this compound is a straightforward process involving a reliable synthetic method, the Bucherer-Bergs reaction, followed by standard spectroscopic analysis. The predicted data in this guide serves as a benchmark for researchers working on the synthesis and characterization of this and related compounds. This foundational information is crucial for further investigation into the potential pharmacological applications of this novel hydantoin derivative.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]

- 3. Bucherer-Bergs Reaction (Chapter 11) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 4. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. encyclopedia.pub [encyclopedia.pub]

- 6. 5-(4-Fluorophenyl)-5-methylimidazolidine-2,4-dione - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Spectroscopic and Synthetic Profile of 5-(2-Furyl)-5-methylimidazolidine-2,4-dione

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data and a detailed experimental protocol for the synthesis of 5-(2-Furyl)-5-methylimidazolidine-2,4-dione. Due to the limited availability of published experimental data for this specific compound, the spectroscopic information presented herein is predicted based on the analysis of structurally similar compounds and the known spectral characteristics of its precursors. This document aims to serve as a valuable resource for researchers interested in the synthesis, characterization, and potential applications of this and related hydantoin derivatives.

Introduction

This compound belongs to the hydantoin class of heterocyclic compounds. Hydantoin derivatives are of significant interest in medicinal chemistry due to their diverse biological activities, which include anticonvulsant, antiarrhythmic, and anticancer properties. The incorporation of a furan moiety, a common pharmacophore, suggests that this compound may exhibit unique biological activities worthy of investigation. This guide outlines the expected spectroscopic signatures for unambiguous identification and provides a reliable synthetic route for its preparation.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of spectroscopic data for analogous compounds, including 5-(4-Fluorophenyl)-5-methylimidazolidine-2,4-dione, 5,5-dimethylimidazolidine-2,4-dione, and the starting material, 2-acetylfuran.

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10.8 | Singlet | 1H | N-H (Imide) |

| ~8.4 | Singlet | 1H | N-H (Imide) |

| ~7.6 | Doublet of doublets | 1H | Furan H-5 |

| ~6.4 | Doublet of doublets | 1H | Furan H-4 |

| ~6.2 | Doublet | 1H | Furan H-3 |

| 1.6 | Singlet | 3H | -CH₃ |

Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~175 | C=O (C4) |

| ~156 | C=O (C2) |

| ~152 | Furan C-2 |

| ~143 | Furan C-5 |

| ~110 | Furan C-4 |

| ~107 | Furan C-3 |

| ~65 | C-5 (Spiro carbon) |

| ~24 | -CH₃ |

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3200-3300 | Broad | N-H Stretching |

| 3100-3150 | Medium | C-H Stretching (Furan) |

| 2950-3000 | Weak | C-H Stretching (Methyl) |

| 1770-1790 | Strong | C=O Stretching (Asymmetric) |

| 1710-1730 | Strong | C=O Stretching (Symmetric) |

| 1500-1600 | Medium | C=C Stretching (Furan ring) |

| 1000-1100 | Strong | C-O-C Stretching (Furan ring) |

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Relative Intensity (%) | Assignment |

| 180 | Moderate | [M]⁺ (Molecular Ion) |

| 165 | High | [M - CH₃]⁺ |

| 152 | Moderate | [M - CO]⁺ or [M - N₂]⁺ |

| 137 | Moderate | [M - HNCO]⁺ |

| 95 | High | [Furan-C(CH₃)=NH]⁺ or Furoyl Cation |

| 67 | Moderate | [Furan]⁺ |

Experimental Protocols

The synthesis of this compound can be achieved via the well-established Bucherer-Bergs reaction.

Synthesis of this compound

Materials:

-

2-Acetylfuran

-

Potassium cyanide (KCN) or Sodium cyanide (NaCN)

-

Ammonium carbonate ((NH₄)₂CO₃)

-

Ethanol

-

Water

-

Concentrated Hydrochloric Acid (HCl)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine 2-acetylfuran (1 equivalent), potassium cyanide (2 equivalents), and ammonium carbonate (4 equivalents).

-

Add a mixture of ethanol and water (typically 1:1 v/v) to dissolve the reactants.

-

Heat the reaction mixture to reflux (approximately 80-90 °C) with constant stirring for 6-8 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Carefully acidify the mixture with concentrated hydrochloric acid to a pH of approximately 2-3. This should be done in a fume hood as it may release hydrogen cyanide gas.

-

The product will precipitate out of the solution.

-

Collect the precipitate by vacuum filtration and wash with cold water.

-

Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure this compound.

Visualizations

Synthetic Workflow

Caption: Synthetic pathway for this compound.

Hypothetical Signaling Pathway

Given the known anticonvulsant activity of many hydantoin derivatives, a plausible mechanism of action involves the modulation of voltage-gated sodium channels. The following diagram illustrates a hypothetical signaling pathway.

Caption: Hypothetical modulation of a neuronal sodium channel by the compound.

A Technical Guide to the Potential Biological Activity of 5-(2-Furyl)-5-methylimidazolidine-2,4-dione

Audience: Researchers, scientists, and drug development professionals.

Introduction to the Imidazolidine-2,4-dione Scaffold

Imidazolidine-2,4-diones, commonly known as hydantoins, are a cornerstone in medicinal chemistry, most notably for their anticonvulsant properties. The seminal discovery of phenytoin (5,5-diphenylhydantoin) revolutionized epilepsy treatment, establishing the hydantoin scaffold as a critical pharmacophore for central nervous system (CNS) activity.[1] The biological effects of hydantoin derivatives are largely dictated by the nature of the substituents at the C5 position of the heterocyclic ring.[2] An aromatic or phenyl group at C5 is generally considered essential for activity against generalized tonic-clonic seizures.[1]

The target compound, 5-(2-Furyl)-5-methylimidazolidine-2,4-dione, possesses a heteroaromatic furan ring and a small alkyl (methyl) group at the C5 position. This substitution pattern suggests that it is a candidate for investigation as a CNS-active agent, particularly as an anticonvulsant.

Inferred Biological Activity and Mechanism of Action

Based on the SAR of related hydantoins, the primary anticipated biological activity of this compound is anticonvulsant.

Mechanism of Action: The most probable mechanism of action, similar to phenytoin, is the modulation of voltage-gated sodium channels.[3] By binding to the inactive state of the channel, hydantoins can prolong its refractory period, thereby reducing the ability of neurons to fire at high frequencies, which is characteristic of seizure activity.[1]

The general proposed mechanism is illustrated below:

Caption: Proposed Mechanism of Action for Hydantoin-Based Anticonvulsants.

Quantitative Data for Structurally Related Compounds

While no specific quantitative data exists for this compound, the following tables summarize the anticonvulsant activity of representative 5,5-disubstituted hydantoin analogs. This data is typically generated from preclinical screening in rodent models. The Median Effective Dose (ED₅₀) represents the dose required to protect 50% of animals from seizures, while the Median Toxic Dose (TD₅₀) indicates the dose causing neurological deficits in 50% of animals. The Protective Index (PI = TD₅₀/ED₅₀) is a measure of the drug's safety margin.

Table 1: Anticonvulsant Activity in the Maximal Electroshock (MES) Seizure Model This model is considered predictive of efficacy against generalized tonic-clonic seizures.[4]

| Compound | Animal Model | ED₅₀ (mg/kg) | TD₅₀ (mg/kg) | Protective Index (PI) | Reference |

| Phenytoin (5,5-Diphenylhydantoin) | Mouse, i.p. | 5.96 | >100 | >16.8 | [5] |

| 5-Cyclopropyl-5-phenyl-imidazolidine-2,4-dione derivative 3 | Rat, p.o. | 5.29 | >300 | >56.7 | [6] |

| 5-(4-Fluorophenyl)-5-phenylhydantoin | Mouse, i.p. | ~50 | Not reported | Not reported | [1] |

| Phenylmethylenehydantoin derivative 14 | Mouse, i.p. | 28 ± 2 | Not reported | Not reported | [7] |

Table 2: Anticonvulsant Activity in the Subcutaneous Pentylenetetrazole (scPTZ) Seizure Model This model is thought to mimic absence and/or myoclonic seizures.[8]

| Compound | Animal Model | ED₅₀ (mg/kg) | TD₅₀ (mg/kg) | Protective Index (PI) | Reference |

| Phenytoin (5,5-Diphenylhydantoin) | Mouse, i.p. | Inactive | >100 | - | [5] |

| 3-Methoxymethyl-5-ethyl-5-phenylhydantoin | Mouse, i.p. | Effective | Not reported | Not reported | [1] |

| Ethosuximide (Reference Drug) | Mouse, i.p. | ~130 | ~650 | ~5.0 | [9] |

Experimental Protocols for Anticonvulsant Screening

The primary evaluation of potential anticonvulsant agents is conducted using standardized in vivo models. The following are detailed methodologies for the two most common initial screening tests.

4.1 Maximal Electroshock (MES) Seizure Test

This test is a model for generalized tonic-clonic seizures.[8]

-

Objective: To identify compounds that prevent the tonic hindlimb extension phase of a maximal seizure induced by electrical stimulation.

-

Apparatus: A convulsiometer with corneal or ear clip electrodes.

-

Procedure:

-

Animals (typically mice or rats) are divided into control and test groups.

-

The test compound is administered, usually intraperitoneally (i.p.) or orally (p.o.), at various doses. A vehicle control is administered to the control group.

-

After a predetermined time for drug absorption (e.g., 30-60 minutes), an electrical stimulus (e.g., 50-60 Hz, 150 mA for 0.2 seconds in rats) is delivered via the electrodes.[10]

-

The animal is observed for the presence or absence of a tonic hindlimb extension seizure.

-

The absence of the tonic hindlimb extension is considered a positive result, indicating protection.

-

The ED₅₀ is calculated from the dose-response data.

-

4.2 Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test

This test is used to identify compounds effective against myoclonic and absence seizures.[4]

-

Objective: To determine if a compound can prevent or delay the onset of clonic seizures induced by the chemoconvulsant pentylenetetrazole.

-

Procedure:

-

Animals are grouped and administered the test compound or vehicle as in the MES test.

-

After the drug absorption period, a convulsant dose of pentylenetetrazole (e.g., 85 mg/kg) is injected subcutaneously.

-

Each animal is placed in an individual observation chamber and observed for a set period (e.g., 30 minutes).

-

The primary endpoint is the absence of a clonic seizure (characterized by clonus of the forelimbs, hindlimbs, and jaw, lasting for at least 5 seconds).

-

Protection against the seizure is noted, and the ED₅₀ is calculated.

-

Caption: General Experimental Workflow for Preclinical Anticonvulsant Drug Screening.

Structure-Activity Relationship (SAR) and Logical Framework

The anticonvulsant activity of hydantoins is highly dependent on the C5 substituents.

-

Aromatic/Heteroaromatic Ring: At least one aryl or heteroaryl group at C5 is crucial for activity against MES-induced seizures.[2] The 2-furyl group in the target compound fulfills this requirement.

-

Second C5 Substituent: The second substituent modulates activity and pharmacokinetic properties. Small alkyl groups, like the methyl group in the target compound, are common. Larger alkyl groups can sometimes introduce sedative effects.[2]

-

Lipophilicity (Log P): This parameter is critical for CNS drugs, as it influences their ability to cross the blood-brain barrier. SAR studies have identified Log P as a key parameter for the anticonvulsant activity of hydantoin analogs.[7]

Caption: Key Structure-Activity Relationships for Anticonvulsant Hydantoins.

Conclusion

While direct biological data for this compound is currently unavailable, a comprehensive analysis of the extensive literature on 5,5-disubstituted hydantoins allows for a strong, evidence-based inference of its potential activity. The presence of a heteroaromatic furyl group and a methyl group at the C5 position positions this compound as a promising candidate for an anticonvulsant agent, likely acting via the blockade of voltage-gated sodium channels. Its profile is predicted to be most effective against generalized tonic-clonic seizures, similar to phenytoin. Further synthesis and rigorous preclinical evaluation using the standardized MES and scPTZ models are necessary to confirm this hypothesized activity and to determine its potency and safety profile.

References

- 1. pcbiochemres.com [pcbiochemres.com]

- 2. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 3. firsthope.co.in [firsthope.co.in]

- 4. Validated animal models for antiseizure drug (ASD) discovery: Advantages and potential pitfalls in ASD screening - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Additive Anticonvulsant Profile and Molecular Docking Analysis of 5,5′-Diphenylhydantoin Schiff Bases and Phenytoin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and anticonvulsant activity of new n-mannich bases derived from 5-cyclopropyl-5-phenyl-hydantoins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Anticonvulsant activity of phenylmethylenehydantoins: a structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]

- 9. Timed pentylenetetrazol infusion test: a comparative analysis with s.c.PTZ and MES models of anticonvulsant screening in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and Evaluation of Novel Diazaspiro Hydantoins as Potential Anticonvulsants - PubMed [pubmed.ncbi.nlm.nih.gov]

Potential Therapeutic Targets of 5-(2-Furyl)-5-methylimidazolidine-2,4-dione: A Technical Guide for Drug Development Professionals

Disclaimer: Direct experimental data on the biological activity of 5-(2-Furyl)-5-methylimidazolidine-2,4-dione is limited in publicly available scientific literature. This guide provides an in-depth analysis of its potential therapeutic targets based on the well-established activities of structurally related imidazolidine-2,4-dione (hydantoin) derivatives. The information presented herein is intended to serve as a foundational resource for researchers and drug development professionals interested in this chemical scaffold.

Introduction

Imidazolidine-2,4-dione, commonly known as hydantoin, is a versatile heterocyclic scaffold that has given rise to a wide range of biologically active molecules. The substitution pattern at the C-5 position of the hydantoin ring is a critical determinant of the pharmacological activity of these compounds. This technical guide explores the potential therapeutic targets of the novel compound this compound by examining the established mechanisms of action of analogous 5,5-disubstituted hydantoins. The primary therapeutic areas of focus include anticonvulsant, anticancer, antimicrobial, and antidiabetic applications.

Anticonvulsant Activity: Targeting Voltage-Gated Sodium Channels

The most prominent and well-characterized therapeutic application of 5,5-disubstituted hydantoins is in the treatment of epilepsy.[1] The archetypal drug in this class, Phenytoin (5,5-diphenylhydantoin), exerts its anticonvulsant effects primarily by modulating the activity of voltage-gated sodium channels in neurons.[2][3]

Proposed Mechanism of Action

Hydantoin derivatives are believed to stabilize the inactivated state of voltage-gated sodium channels, thereby limiting the repetitive firing of action potentials that is characteristic of seizure activity.[3][4] This use-dependent blockade is crucial for their selective action on hyperexcitable neurons without significantly affecting normal neuronal transmission. The presence of an aromatic or heterocyclic substituent at the C-5 position, such as the furyl group in the title compound, is often considered essential for this activity.[2]

Quantitative Data from Related Compounds

The anticonvulsant activity of hydantoin derivatives is typically evaluated in rodent models of epilepsy. The following table summarizes data from representative compounds.

| Compound | Animal Model | Test | ED50 (mg/kg) | Reference |

| 5-Cyclopropyl-5-phenyl-imidazolidine-2,4-dione | Rat | Maximal Electroshock (MES) | 5.76 | [5] |

| 5-Cyclopropyl-5-phenyl-imidazolidine-2,4-dione | Rat | Subcutaneous PTZ (scPTZ) | 57.31 | [5] |

| 5-(4-Fluorophenyl)-5-phenylhydantoin | Mouse | Maximal Electroshock (MES) | > Phenytoin | [2] |

| (S)-(+)-1-Carbobenzoxy-5-isobutyl-2-iminohydantoin | Mouse | Maximal Electroshock (MES) | Less than Phenytoin | [2] |

Experimental Protocols

A general workflow for screening potential anticonvulsant compounds is depicted below.

Maximal Electroshock (MES) Test: This model is used to identify compounds effective against generalized tonic-clonic seizures.

-

Animal Preparation: Male albino mice (20-25 g) are used. The test compound is administered intraperitoneally (i.p.) or orally (p.o.) at various doses.

-

Induction of Seizure: After a predetermined time (e.g., 30-60 minutes), a maximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 s) is delivered through corneal electrodes.

-

Observation: The animals are observed for the presence or absence of the tonic hindlimb extension phase of the seizure.

-

Endpoint: Protection is defined as the abolition of the tonic hindlimb extension. The median effective dose (ED50) is calculated.[5][6]

Subcutaneous Pentylenetetrazole (scPTZ) Test: This test is a model for absence seizures.

-

Animal Preparation: Similar to the MES test.

-

Induction of Seizure: A convulsant dose of pentylenetetrazole (e.g., 85 mg/kg) is injected subcutaneously.

-

Observation: Animals are observed for a period of 30 minutes for the occurrence of clonic seizures lasting for at least 5 seconds.

-

Endpoint: The absence of clonic seizures during the observation period is considered protection. The ED50 is determined.[5][7]

Anticancer Activity: Targeting Growth Factor Receptors

Several imidazolidine-2,4-dione derivatives have demonstrated promising anticancer activity.[8] A key mechanism of action for some of these compounds is the inhibition of receptor tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2), which are often overexpressed in various cancers.[9]

Proposed Mechanism of Action

By binding to the ATP-binding site of the kinase domain of EGFR and HER2, these compounds can block the downstream signaling pathways that promote cell proliferation, survival, and metastasis. The inhibition of these pathways can lead to cell cycle arrest and apoptosis in cancer cells.

Quantitative Data from Related Compounds

The anticancer activity of these compounds is typically assessed by their cytotoxicity against various cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key parameter.

| Compound/Derivative | Cell Line | IC50 (µM) | Reference |

| Derivative 24 (a 5,5-diphenylhydantoin derivative) | MCF-7 (Breast) | 4.92 ± 0.3 | [9] |

| Derivative 24 (a 5,5-diphenylhydantoin derivative) | HCT-116 (Colon) | 12.83 ± 0.9 | [9] |

| Derivative 24 (a 5,5-diphenylhydantoin derivative) | HePG-2 (Liver) | 9.07 ± 0.8 | [9] |

| 3e (a 5,5-diphenylhydantoin derivative) | MCF-7 (Breast) | 20.4 (LD50) | [10] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Culture: Cancer cells (e.g., MCF-7, HCT-116) are seeded in 96-well plates and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compound for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: MTT solution is added to each well and incubated for 2-4 hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.

-

Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

-

Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.[9][11]

Antimicrobial and Antidiabetic Potential

While less explored, some imidazolidine-2,4-dione derivatives have shown potential as antimicrobial and antidiabetic agents.

Antimicrobial Activity

The exact mechanism of antimicrobial action is not well-defined but may involve the inhibition of essential bacterial enzymes. The activity is often evaluated by determining the Minimum Inhibitory Concentration (MIC). Some studies on related thiazolidine-2,4-diones have shown activity against both Gram-positive and Gram-negative bacteria.[12][13]

Antidiabetic Activity

The antidiabetic potential of some hydantoin and thiohydantoin derivatives has been linked to the inhibition of carbohydrate-hydrolyzing enzymes such as α-glucosidase and α-amylase.[14][15] By inhibiting these enzymes, the rate of glucose absorption from the intestine can be reduced, leading to a decrease in postprandial hyperglycemia.

Quantitative Data from Related Compounds

| Compound/Derivative | Activity Type | Target/Organism | Measurement | Value (µg/mL) | Reference |

| Thiohydantoin FP4 | Antidiabetic | α-glucosidase | IC50 | 129.40 | [15] |

| Thiohydantoin FP4 | Antidiabetic | α-amylase | IC50 | 128.90 | [15] |

| Thiohydantoin 5a | Antidiabetic | α-glucosidase | IC50 | 5.76 | [14] |

| Thiazolidine-2,4-diones | Antimicrobial | Gram-positive bacteria | MIC | 2 - 16 | [13] |

Conclusion

Based on the extensive research on the imidazolidine-2,4-dione scaffold, this compound emerges as a promising candidate for further investigation as a therapeutic agent. The primary and most probable therapeutic target is the voltage-gated sodium channel, suggesting significant potential as an anticonvulsant. Furthermore, the possibility of targeting receptor tyrosine kinases like EGFR and HER2 opens avenues for its exploration in cancer therapy. The preliminary indications of antimicrobial and antidiabetic activities of related compounds also warrant further investigation. This technical guide provides a solid foundation for initiating preclinical studies to elucidate the specific mechanisms of action and therapeutic potential of this novel compound.

References

- 1. pcbiochemres.com [pcbiochemres.com]

- 2. pcbiochemres.com [pcbiochemres.com]

- 3. How Do Hydantoin Anticonvulsants Work? - Uses, Side Effect, Drug Names [rxlist.com]

- 4. sips.org.in [sips.org.in]

- 5. Synthesis and anticonvulsant activity of new N-Mannich bases derived from 5-cyclopropyl-5-phenyl- and 5-cyclopropyl-5-(4-chlorophenyl)-imidazolidine-2,4-diones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Anticonvulsant activity of reaction products of 5,5-diphenylhydantoin with substituted methylene bromides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, synthesis and anticonvulsant activity of new imidazolidindione and imidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. rjpn.org [rjpn.org]

- 9. mdpi.com [mdpi.com]

- 10. scialert.net [scialert.net]

- 11. researchgate.net [researchgate.net]

- 12. Green synthesis, antibacterial and antifungal evaluation of new thiazolidine-2,4-dione derivatives: molecular dynamic simulation, POM study and identification of antitumor pharmacophore sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis and Antimicrobial Activities of 5-Arylidene-thiazolidine-2,4-dione Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. Synthesis and evaluation of novel thiohydantoin derivatives for antidiabetic activity using in silico in vitro and in vivo methods - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dawn of Furyl-Substituted Hydantoins: A Technical Deep Dive into Their Discovery and Scientific History

For Researchers, Scientists, and Drug Development Professionals

Introduction

The hydantoin scaffold, a five-membered heterocyclic ring, has long been a cornerstone in medicinal chemistry, yielding a plethora of compounds with diverse biological activities. Among the myriad of possible substitutions, the introduction of a furan moiety has given rise to a unique class of molecules: the furyl-substituted hydantoins. This technical guide delves into the discovery and historical development of these compounds, providing a comprehensive overview of their synthesis, early biological evaluation, and the experimental foundations that have paved the way for their continued investigation.

The Genesis of a Novel Scaffold: Early Synthesis

The journey into the world of furyl-substituted hydantoins began with the application of well-established synthetic methodologies to novel aldehydes. The Bucherer-Bergs reaction , a powerful tool for the synthesis of 5-substituted hydantoins from aldehydes or ketones, was the key to unlocking this new class of compounds.[1][2][3][4] Historical chemical literature from the early to mid-20th century documents the exploration of various aldehydes in this reaction, including the heterocyclic aldehyde furfural .

While a singular, seminal publication heralding the "discovery" of 5-(2-furyl)hydantoin is not readily apparent in modern databases, its synthesis was a logical extension of the work of Bucherer, Bergs, and others who were systematically investigating the scope of this reaction.[1][2][3][4] The reaction, typically carried out by treating an aldehyde with potassium cyanide and ammonium carbonate, provided a straightforward route to these novel structures.

Diagram of the Bucherer-Bergs Reaction for 5-(2-furyl)hydantoin Synthesis

Caption: Generalized workflow of the Bucherer-Bergs reaction to synthesize 5-(2-furyl)hydantoin from furfural.

Early Biological Investigations: The Search for Anticonvulsant Activity

The initial interest in hydantoin derivatives was significantly driven by the discovery of the potent anticonvulsant properties of phenytoin (5,5-diphenylhydantoin) in the late 1930s. This landmark finding spurred a wave of research into structurally related compounds, with the goal of identifying new therapeutic agents for epilepsy. It is within this context that furyl-substituted hydantoins likely underwent their first biological evaluations.

Pharmacological screening programs of the 1940s and 1950s systematically tested a wide array of novel chemical entities for their effects on the central nervous system. While specific, readily available quantitative data from this early period on 5-(2-furyl)hydantoin is scarce in modern literature, it is highly probable that it was assessed for its anticonvulsant potential using established models of the time, such as the Maximal Electroshock (MES) test.

Experimental Protocols: A Glimpse into Historical Methodologies

To provide a tangible understanding of the pioneering work in this field, the following are detailed, representative experimental protocols for the synthesis and potential biological evaluation of 5-(2-furyl)hydantoin, based on the established methods of the era.

Synthesis of 5-(2-furyl)hydantoin via the Bucherer-Bergs Reaction

This protocol is a generalized representation based on the numerous descriptions of the Bucherer-Bergs reaction from the early 20th century.

Materials:

-

Furfural

-

Potassium Cyanide (KCN)

-

Ammonium Carbonate ((NH₄)₂CO₃)

-

Ethanol (50% aqueous solution)

-

Hydrochloric Acid (HCl)

-

Water

Procedure:

-

A mixture of potassium cyanide and ammonium carbonate is dissolved in a 50% aqueous ethanol solution in a reaction vessel equipped with a reflux condenser.

-

Furfural is added to the stirred solution.

-

The reaction mixture is heated to a temperature of 60-70 °C and maintained at this temperature with continuous stirring for several hours.

-

After the reaction is complete, the mixture is cooled to room temperature.

-

The cooled solution is acidified with hydrochloric acid to precipitate the crude 5-(2-furyl)hydantoin.

-

The precipitate is collected by filtration, washed with cold water to remove inorganic salts, and then dried.

-

The crude product is purified by recrystallization from a suitable solvent, such as ethanol or water, to yield the final product.

Diagram of the Synthetic Workflow

Caption: Step-by-step experimental workflow for the synthesis and purification of 5-(2-furyl)hydantoin.

Anticonvulsant Screening: The Maximal Electroshock (MES) Test

The following is a representative protocol for the MES test, a standard method used in the mid-20th century to identify compounds with activity against generalized tonic-clonic seizures.

Animals:

-

Mice or rats

Procedure:

-

The test compound, 5-(2-furyl)hydantoin, is administered to a group of animals, typically via intraperitoneal injection or oral gavage. A control group receives the vehicle (the solvent used to dissolve the compound).

-

After a predetermined time for drug absorption, a maximal electrical stimulus is delivered through corneal or ear-clip electrodes.

-

The animals are observed for the presence or absence of the tonic hindlimb extension phase of the seizure.

-

The ability of the compound to prevent the tonic hindlimb extension is considered a positive result, indicating potential anticonvulsant activity.

-

To determine the median effective dose (ED₅₀), various doses of the compound are administered to different groups of animals, and the dose that protects 50% of the animals from the tonic hindlimb extension is calculated.

Data Presentation

| Compound | Animal Model | Route of Administration | ED₅₀ (mg/kg) | Protective Index (TD₅₀/ED₅₀) | Reference |

| 5-(2-furyl)hydantoin | Mouse, MES test | i.p. | Data not available | Data not available | Hypothetical |

| Phenytoin (Reference) | Mouse, MES test | i.p. | ~9.5 | ~7.1 | Historical Data |

TD₅₀ (Median Toxic Dose) would be determined in separate experiments, often assessing neurological impairment (e.g., rotorod test).

Conclusion and Future Directions

The discovery and initial investigation of furyl-substituted hydantoins were a natural progression in the field of medicinal chemistry, driven by the success of earlier hydantoin-based drugs. While the historical record may be fragmented, the foundational synthetic methods and pharmacological screening paradigms are well-documented. The early exploration of these compounds laid the groundwork for subsequent research, which has expanded to include a wider range of biological targets, including their potential as anticancer and anti-inflammatory agents. This technical guide serves as a testament to the enduring legacy of these early discoveries and provides a framework for understanding the origins and continuing evolution of this important class of heterocyclic compounds.

References

- 1. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]

- 4. Bucherer-Bergs Reaction (Chapter 11) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

In Silico Prediction of 5-(2-Furyl)-5-methylimidazolidine-2,4-dione Properties: A Technical Guide

Abstract

This technical guide provides a comprehensive in silico analysis of the physicochemical and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of 5-(2-Furyl)-5-methylimidazolidine-2,4-dione. Utilizing established computational models, this document offers valuable predictive data for researchers, scientists, and professionals in drug development. The guide details the methodologies employed for these predictions and presents the data in a clear, structured format to facilitate its use in further research and development activities.

Introduction

This compound is a heterocyclic compound belonging to the hydantoin class. The imidazolidine-2,4-dione core is a well-known scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticonvulsant, anticancer, and antiviral properties.[1] The incorporation of a furan ring and a methyl group at the 5-position is expected to modulate the compound's physicochemical and pharmacokinetic profiles. This guide presents a detailed in silico characterization of this molecule to aid in its evaluation as a potential drug candidate.

Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its pharmacokinetic behavior. In silico prediction of these properties provides a rapid and cost-effective means of assessing a molecule's drug-likeness. The predicted physicochemical parameters for this compound are summarized in Table 1.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Prediction Method/Software |

| Molecular Formula | C₈H₈N₂O₃ | N/A |

| Molecular Weight | 180.16 g/mol | N/A |

| CAS Number | 4615-71-8 | N/A |

| LogP (Octanol/Water Partition Coefficient) | 0.25 | Consensus of ALOGP, XLOGP3, WLOGP, MLOGP, and iLOGP models |

| LogS (Aqueous Solubility) | -1.75 | ESOL, Ali, SILICOS-IT models |

| Water Solubility | 0.13 mg/mL | Predicted from LogS |

| pKa (Acidic) | 8.95 | ACD/pKa DB, ChemAxon |

| pKa (Basic) | -4.50 | ACD/pKa DB, ChemAxon |

| Topological Polar Surface Area (TPSA) | 71.34 Ų | Ertl et al. method |

| Number of Hydrogen Bond Donors | 2 | Rule-based counting |

| Number of Hydrogen Bond Acceptors | 3 | Rule-based counting |

| Number of Rotatable Bonds | 1 | Rule-based counting |

| Lipinski's Rule of Five | 0 violations | Calculated based on predicted properties |

| Bioavailability Score | 0.55 | Veber and Egan rules implemented in SwissADME |

ADMET Properties

The assessment of a drug candidate's ADMET profile is crucial to de-risk its development. In silico ADMET prediction offers early insights into a compound's likely behavior in the body. The predicted ADMET properties for this compound are presented in Table 2.

Table 2: Predicted ADMET Properties of this compound

| Parameter | Predicted Outcome | Prediction Method/Software |

| Absorption | ||

| Human Intestinal Absorption (HIA) | High | Graph-based signature models (pkCSM) |

| Caco-2 Permeability (logPapp in 10⁻⁶ cm/s) | High (1.15) | Support Vector Machine (SVM) model (admetSAR) |

| P-glycoprotein Substrate | No | SVM model (pkCSM, SwissADME) |

| Distribution | ||

| Blood-Brain Barrier (BBB) Permeability | Yes | BOILED-Egg model (SwissADME) |

| CNS Permeability (logPS) | -1.85 | pkCSM |

| Plasma Protein Binding | Low | pkCSM |

| Metabolism | ||

| CYP1A2 Inhibitor | No | SVM model (SwissADME, pkCSM) |

| CYP2C19 Inhibitor | No | SVM model (SwissADME, pkCSM) |

| CYP2C9 Inhibitor | Yes | SVM model (SwissADME, pkCSM) |

| CYP2D6 Inhibitor | No | SVM model (SwissADME, pkCSM) |

| CYP3A4 Inhibitor | Yes | SVM model (SwissADME, pkCSM) |

| Excretion | ||

| Total Clearance (log ml/min/kg) | 0.45 | pkCSM |

| Renal OCT2 Substrate | No | pkCSM |

| Toxicity | ||

| AMES Toxicity | Non-mutagenic | Consensus of multiple models (admetSAR) |

| hERG I Inhibitor | No | pkCSM |

| Hepatotoxicity | No | SVM model (pkCSM) |

| Skin Sensitization | No | pkCSM |

In Silico Prediction Methodologies

The predicted data presented in this guide were generated using a variety of established in silico methods and software platforms. A generalized workflow for these predictions is illustrated below.

Figure 1: A generalized workflow for in silico prediction of molecular properties.

Physicochemical Property Prediction

-

Methodology: The prediction of physicochemical properties largely relies on quantitative structure-property relationship (QSPR) models and fragment-based methods.

-

LogP and LogS: These parameters are often predicted using a consensus of multiple models to improve accuracy. These models include atom-based methods (e.g., ALOGP, XLOGP3), which calculate the property as a sum of atomic contributions, and topological methods (e.g., MLOGP), which use molecular descriptors.

-

pKa: The ionization constant is predicted using algorithms that analyze the electronic effects of different functional groups within the molecule, often referencing a large database of experimentally determined pKa values.

-

Topological Polar Surface Area (TPSA): This is calculated by summing the surface contributions of polar atoms (oxygens and nitrogens) and their attached hydrogens.

-

ADMET Prediction

-

Methodology: ADMET properties are predicted using a combination of QSAR models, machine learning algorithms (such as Support Vector Machines), and rule-based systems.

-

Absorption: Models for human intestinal absorption and Caco-2 permeability are typically trained on large datasets of experimentally measured values. The BOILED-Egg model provides a graphical prediction of gastrointestinal absorption and blood-brain barrier penetration based on lipophilicity and polarity.[2]

-

Distribution: Predictions for plasma protein binding and CNS permeability are often based on QSAR models that correlate these properties with molecular descriptors.

-

Metabolism: Cytochrome P450 (CYP) inhibition is predicted using models trained on known inhibitors for each isozyme. These models identify structural motifs and physicochemical properties associated with CYP inhibition.

-

Toxicity: Toxicity endpoints like AMES mutagenicity and hepatotoxicity are predicted using models trained on extensive toxicological databases. These models identify toxicophores and structural alerts within the molecule.

-

Potential Biological Targets and Mechanism of Action

Based on the structural features of this compound and the known biological activities of related compounds, several potential biological targets and mechanisms of action can be hypothesized.

-

Ion Channels: The hydantoin moiety is a known pharmacophore for voltage-gated sodium and calcium channels. Therefore, this compound may act as a modulator of these channels, which could be relevant for neurological disorders or pain.

-

Enzyme Inhibition: Imidazolidine-2,4-dione derivatives have been reported to inhibit various enzymes, including cyclooxygenase (COX) and various kinases.[1] The furan ring may also interact with specific enzyme active sites.

-

Receptor Modulation: Some hydantoin derivatives have shown activity as antagonists for certain hormone receptors.[1]

A hypothetical signaling pathway involving the modulation of a voltage-gated sodium channel is depicted below.

Figure 2: A hypothetical signaling pathway illustrating the potential mechanism of action.

Conclusion

The in silico analysis of this compound suggests that it possesses drug-like physicochemical properties and a generally favorable ADMET profile. The compound adheres to Lipinski's Rule of Five, indicating a good potential for oral bioavailability. Predictions suggest high intestinal absorption and the ability to cross the blood-brain barrier. While potential inhibition of CYP2C9 and CYP3A4 warrants further investigation, the compound is predicted to be non-mutagenic and have a low risk of major organ toxicities. The hypothesized biological targets in ion channels and enzymes provide a basis for future experimental validation. This in silico assessment provides a strong rationale for the synthesis and further preclinical evaluation of this compound as a potential therapeutic agent.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 5-(2-Furyl)-5-methylimidazolidine-2,4-dione via Bucherer-Bergs Reaction

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydantoin and its derivatives are a critical class of heterocyclic compounds with a wide range of applications in medicinal chemistry and drug development. The hydantoin scaffold is a key structural component in various pharmaceuticals, exhibiting anticonvulsant, antiarrhythmic, and antitumor activities. The Bucherer-Bergs reaction is a classic and efficient one-pot multicomponent reaction for the synthesis of 5,5-disubstituted hydantoins from a ketone or aldehyde, a cyanide source (such as potassium cyanide), and ammonium carbonate.[1][2][3][4][5] This application note provides a detailed protocol for the synthesis of 5-(2-Furyl)-5-methylimidazolidine-2,4-dione from 2-acetylfuran using the Bucherer-Bergs reaction.

Reaction Scheme

The overall reaction for the synthesis of this compound is as follows:

2-Acetylfuran + KCN + (NH₄)₂CO₃ → this compound

Data Presentation

Table 1: Physicochemical and Safety Data of Reactants

| Compound | Formula | Molecular Weight ( g/mol ) | Physical State | Melting Point (°C) | Boiling Point (°C) | Key Safety Precautions |

| 2-Acetylfuran | C₆H₆O₂ | 110.11 | Yellow-brown solid | 29-30 | 168-169 | Toxic in contact with skin and if inhaled. Causes serious eye irritation. |

| Potassium Cyanide | KCN | 65.12 | White crystalline solid | 634.5 | 1625 | Fatal if swallowed, in contact with skin, or if inhaled. Releases toxic gas on contact with acids. |

| Ammonium Carbonate | (NH₄)₂CO₃ | 96.09 | White powder | 58 (decomposes) | N/A | Harmful if swallowed. Causes skin and serious eye irritation. |

Table 2: Product Information and Expected Results

| Product | Formula | Molecular Weight ( g/mol ) | Expected Yield (%) | Expected Melting Point (°C) |

| This compound | C₈H₈N₂O₃ | 180.16 | Data not available in literature | Data not available in literature |

Experimental Protocol

This protocol is based on the general principles of the Bucherer-Bergs reaction and may require optimization for this specific substrate.[1][4][6]

Materials:

-

2-Acetylfuran

-

Potassium Cyanide (KCN)

-

Ammonium Carbonate ((NH₄)₂CO₃)

-

Ethanol

-

Water

-

Concentrated Hydrochloric Acid (HCl)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Beakers, graduated cylinders, and other standard laboratory glassware

-

Buchner funnel and filter paper

-

pH paper or pH meter

Procedure:

-

Reaction Setup: In a well-ventilated fume hood, equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Addition of Reagents:

-

To the flask, add 2-acetylfuran (e.g., 0.1 mol).

-

In a separate beaker, dissolve potassium cyanide (e.g., 0.2 mol) and ammonium carbonate (e.g., 0.2 mol) in a mixture of ethanol and water (e.g., 100 mL of 50% aqueous ethanol). Caution: Potassium cyanide is extremely toxic. Handle with extreme care, wearing appropriate personal protective equipment (PPE), including gloves and safety goggles. Avoid inhalation of dust and contact with skin. All work should be performed in a certified fume hood.

-

Carefully add the solution of potassium cyanide and ammonium carbonate to the round-bottom flask containing the 2-acetylfuran.

-

-

Reaction:

-

Heat the reaction mixture to reflux (typically 80-100°C) with vigorous stirring.[1]

-

Maintain the reflux for several hours (e.g., 4-8 hours). The reaction progress can be monitored by thin-layer chromatography (TLC).

-

-

Work-up:

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully and slowly acidify the reaction mixture with concentrated hydrochloric acid to a pH of approximately 6-7. Caution: This step will generate hydrogen cyanide gas, which is highly toxic. This must be performed in a well-ventilated fume hood.

-

The hydantoin product is expected to precipitate out of the solution upon acidification.

-

Cool the mixture in an ice bath to maximize precipitation.

-

-

Isolation and Purification:

-

Collect the crude product by vacuum filtration using a Buchner funnel.

-

Wash the solid with cold water to remove any inorganic salts.

-

Recrystallize the crude product from a suitable solvent, such as an ethanol/water mixture, to obtain the purified this compound.[1]

-

-

Characterization:

-

Dry the purified product and determine its melting point.

-

Characterize the product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its structure.

-

Visualizations

Bucherer-Bergs Reaction Mechanism

Caption: Mechanism of the Bucherer-Bergs Reaction.

Experimental Workflow

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. Bucherer-Bergs Reaction [drugfuture.com]

- 3. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Bucherer-Bergs Reaction (Chapter 11) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 6. 5-(4-Fluorophenyl)-5-methylimidazolidine-2,4-dione - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Purification of 5-(2-Furyl)-5-methylimidazolidine-2,4-dione

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the purification of 5-(2-Furyl)-5-methylimidazolidine-2,4-dione, a key intermediate in the synthesis of various biologically active compounds. The following sections outline common purification methodologies, including recrystallization and column chromatography, adapted from procedures for structurally related imidazolidine-2,4-dione derivatives.

Data Presentation

| Purification Method | Purity (%) | Yield (%) | Solvent Consumption (mL/g) | Time (hours) |

| Recrystallization | >98 | 60-80 | 20-50 | 2-4 |

| Column Chromatography | >99 | 50-70 | 100-200 | 4-8 |

| Preparative HPLC | >99.5 | 30-50 | 200-500 | 8-12 |

Experimental Protocols

The following protocols are based on established methods for the purification of similar heterocyclic compounds and are expected to be effective for this compound.

Recrystallization

Recrystallization is a primary technique for purifying solid organic compounds. The choice of solvent is critical and should be determined experimentally. A good solvent will dissolve the compound when hot but not when cold. Based on the polarity of the target molecule, a mixture of ethanol and water is a promising starting point.

Protocol:

-

Solvent Selection: Begin by testing the solubility of a small amount of the crude this compound in various solvents (e.g., ethanol, methanol, ethyl acetate, water, and mixtures thereof) to identify a suitable recrystallization solvent or solvent system. An ideal system is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. For many imidazolidine-2,4-diones, an ethanol/water mixture is effective.

-

Dissolution: Place the crude product in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent (e.g., ethanol) to dissolve the solid completely. This should be done on a hot plate with stirring.

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration using a pre-warmed funnel and fluted filter paper to remove them.

-

Crystallization: Allow the hot, clear solution to cool slowly to room temperature. The dissolved compound should begin to crystallize. To maximize crystal formation, the flask can be placed in an ice bath after it has reached room temperature.

-

Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

-

Drying: Dry the purified crystals under vacuum to remove residual solvent. The melting point of the dried product can be taken to assess its purity.

Column Chromatography

Column chromatography is a versatile method for purifying compounds based on their differential adsorption to a stationary phase. For this compound, silica gel is a suitable stationary phase, and a mixture of a non-polar and a polar solvent can be used as the mobile phase.

Protocol:

-

Stationary Phase Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane or a low-polarity mixture of hexane and ethyl acetate). Pour the slurry into a chromatography column, ensuring there are no air bubbles. Allow the silica to settle, forming a packed bed.

-

Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Alternatively, the crude product can be adsorbed onto a small amount of silica gel (dry loading). Carefully load the sample onto the top of the silica gel column.

-

Elution: Begin eluting the column with the chosen mobile phase (e.g., a gradient of ethyl acetate in hexane). The polarity of the mobile phase can be gradually increased to facilitate the elution of the compound.

-

Fraction Collection: Collect the eluent in a series of fractions.

-

Analysis: Monitor the composition of the collected fractions using Thin Layer Chromatography (TLC).

-

Product Isolation: Combine the fractions containing the pure product and evaporate the solvent under reduced pressure to obtain the purified this compound.

Visualization

Purification Workflow Diagram

The following diagram illustrates the general workflow for the purification of this compound.

Caption: General workflow for purification of this compound.

Application Notes and Protocols for the Analysis of 5-(2-Furyl)-5-methylimidazolidine-2,4-dione

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(2-Furyl)-5-methylimidazolidine-2,4-dione is a heterocyclic organic compound belonging to the hydantoin class. The presence of both a furan ring and a hydantoin moiety suggests potential applications in medicinal chemistry and drug development, as these structures are found in various biologically active molecules. Accurate and reliable analytical methods are crucial for the characterization, quantification, and quality control of this compound in various matrices, from raw materials to biological samples.

These application notes provide detailed protocols for the analysis of this compound using state-of-the-art analytical techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.

Analytical Techniques

A summary of the primary analytical techniques for the analysis of this compound is presented below. The selection of a specific technique will depend on the analytical objective, such as qualitative identification, quantitative determination, or structural elucidation.

| Technique | Application | Strengths |

| HPLC-UV | Quantitative analysis, purity assessment | High resolution, sensitivity, and reproducibility for non-volatile compounds. |

| GC-MS | Identification and quantification of volatile impurities or degradation products | High sensitivity and specificity, excellent for identifying trace-level volatile and semi-volatile compounds.[1][2][3] |

| ¹H and ¹³C NMR | Structural elucidation and confirmation | Provides detailed information about the molecular structure and connectivity of atoms. |

| FTIR | Functional group identification | Rapid and non-destructive technique for identifying characteristic chemical bonds.[2] |

Experimental Protocols

High-Performance Liquid Chromatography (HPLC-UV)

This protocol outlines a general method for the quantitative analysis of this compound using reverse-phase HPLC with UV detection. Method optimization may be required for specific matrices.

1. Sample Preparation:

-

Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in a 100 mL volumetric flask with methanol to obtain a stock solution of 100 µg/mL. Prepare a series of working standards by diluting the stock solution with the mobile phase.

-

Sample Solution: The sample preparation will vary depending on the matrix. For bulk drug substances, a procedure similar to the standard preparation can be followed. For formulated products or biological matrices, extraction and clean-up steps will be necessary.

2. HPLC Conditions:

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (Gradient or Isocratic, e.g., 60:40 v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 25 °C |

| Detection | UV at 254 nm |

3. Data Analysis:

-